2,2-Difluoro-3-hydroxy-4-methylpentanoic acid

Beschreibung

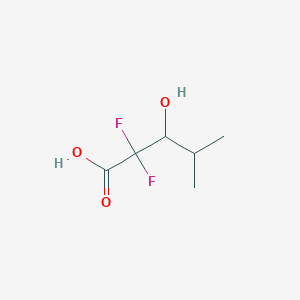

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-difluoro-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O3/c1-3(2)4(9)6(7,8)5(10)11/h3-4,9H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDGATXUWOOFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248233-69-3 | |

| Record name | 2,2-difluoro-3-hydroxy-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid typically involves the introduction of fluorine atoms into a suitable precursor molecule. One common method is the fluorination of 3-hydroxy-4-methylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction parameters and improved safety. Additionally, the use of alternative fluorinating agents that are less hazardous and more environmentally friendly is an area of ongoing research.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-3-hydroxy-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 2,2-difluoro-3-oxo-4-methylpentanoic acid.

Reduction: Formation of 2,2-difluoro-3-hydroxy-4-methylpentanol.

Substitution: Formation of 2,2-difluoro-3-amino-4-methylpentanoic acid or 2,2-difluoro-3-thio-4-methylpentanoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Biochemical Probes

Research indicates that 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid may serve as a biochemical probe due to the presence of fluorine atoms, which enhance its electronic properties. This can influence interactions with biological targets such as enzymes and receptors. Potential applications include:

- Modulating Enzymatic Activity : The compound's ability to engage in hydrogen bonding and hydrophobic interactions allows it to affect enzyme function, potentially leading to new therapeutic avenues.

- Pharmacological Studies : Further investigations into its binding affinity with various biological molecules could elucidate mechanisms relevant for drug development.

Materials Science Applications

Opto-functional Materials

The compound serves as a precursor for synthesizing fluorinated polymers used in opto-functional materials. These polymers exhibit high transparency across a broad wavelength range and can be tailored for specific properties such as:

- Water Repellency : Adjusting the polymer structure can yield materials with desired hydrophobic characteristics.

- Photoresist Additives : The compound's unique properties make it suitable for use in advanced lithography techniques, such as ArF immersion lithography, which is critical for fabricating semiconductor devices .

Case Studies

- Pharmacological Investigations : Studies have demonstrated that compounds like this compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance, experiments have shown that varying concentrations of the compound affect enzyme kinetics significantly, suggesting its potential role in drug design targeting metabolic disorders.

- Material Development : In a recent study on polymer coatings for electronic devices, researchers utilized this compound as a monomer. The resulting polymer demonstrated enhanced durability and performance under environmental stress tests compared to traditional materials .

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2,2-difluoro-3-hydroxy-4-methylpentanoic acid with structurally or functionally related compounds, based on available evidence:

Key Observations:

Acidity: The this compound exhibits stronger acidity than non-fluorinated analogs (e.g., 3-hydroxy-4-methylpentanoic acid) due to the electron-withdrawing -CF₂ group stabilizing the deprotonated form. However, it is less acidic than aromatic derivatives like 3,5-difluorobenzoic acid, where resonance stabilization further lowers pKa .

Solubility and Polarity: Compared to the zwitterionic (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, the target compound has lower water solubility due to fewer hydrogen-bond donors (one -OH vs. -NH₂ and -OH in the amino variant) .

Structural Complexity: The 5-[3-hydroxy-4-(sulfooxy)phenyl]pentanoic acid incorporates a sulfated aromatic ring, making it bulkier and more sterically hindered than the aliphatic target compound. This difference may limit its permeability in biological systems .

Applications: Fluorinated compounds like this compound are valuable in drug design for improving metabolic stability. In contrast, 3,5-difluorobenzoic acid is commonly used as a building block in agrochemicals and materials science .

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis likely involves fluorination steps (e.g., using DAST or Deoxo-Fluor reagents), which are costlier and require specialized handling compared to non-fluorinated analogs .

- Related compounds like (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid mandate lab-specific safety protocols .

- Gaps in Data: Exact pKa values, solubility metrics, and in vitro/in vivo data for this compound are unavailable in the evidence, highlighting the need for further experimental characterization.

Biologische Aktivität

2,2-Difluoro-3-hydroxy-4-methylpentanoic acid (DFHMPA) is a fluorinated organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features. This compound contains two fluorine atoms, a hydroxyl group, and a methyl group, which contribute to its distinct chemical properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of DFHMPA is . Its structure allows for diverse interactions with biological molecules, which may enhance its efficacy as a biochemical probe or therapeutic agent. The presence of fluorine atoms can influence the electronic properties of the compound, potentially affecting its binding affinity to various biological targets.

Mechanisms of Biological Activity

Research indicates that DFHMPA may interact with enzymes and receptors through several mechanisms:

- Binding Affinity : The unique combination of functional groups in DFHMPA facilitates hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes or receptors in cellular environments.

- Enzymatic Modulation : Preliminary studies suggest that DFHMPA may influence enzymatic pathways by acting as an inhibitor or activator, although specific targets remain to be fully elucidated.

In Vitro Studies

In vitro studies have explored the biological activity of DFHMPA in various contexts:

- Antiviral Activity : DFHMPA has shown potential in inhibiting viral replication, particularly against influenza viruses. Its mechanism may involve interference with viral polymerase activity, crucial for viral RNA synthesis .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities; thus, DFHMPA's structural analogs are being investigated for their effectiveness against bacterial strains.

- Enzyme Interaction : Research indicates that DFHMPA can modulate the activity of certain enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of DFHMPA better, it is useful to compare it with structurally similar compounds:

| Compound Name | Carbon Chain Length | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | 5 | Shorter carbon chain; different solubility | Potentially different enzymatic effects |

| 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid | 6 | Longer carbon chain; versatile functional groups | Enhanced binding affinity |

| 2,2-Difluoro-3-hydroxy-4-methylbutanoic acid | 4 | Shorter chain; altered reactivity characteristics | Reduced biological activity |

This table highlights how variations in carbon chain length and functional groups can influence the biological activity of these compounds.

Case Study 1: Influenza Virus Inhibition

In a study focused on antiviral strategies against influenza, DFHMPA was tested for its ability to inhibit viral polymerase. Results indicated a significant reduction in viral load in treated cell cultures compared to controls. The study suggested that DFHMPA might serve as a lead compound for developing new antiviral agents .

Case Study 2: Enzyme Modulation

Another investigation assessed the impact of DFHMPA on key metabolic enzymes. The findings showed that DFHMPA could act as a competitive inhibitor for certain enzymes involved in lipid metabolism, indicating potential applications in metabolic disorder treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-difluoro-3-hydroxy-4-methylpentanoic acid, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via fluorination of precursor ketones or esters, followed by selective reduction. For example, fluorinated intermediates can be generated using diethylaminosulfur trifluoride (DAST) under anhydrous conditions at low temperatures (−20°C to 0°C) to minimize side reactions. Hydroxy group protection (e.g., silylation) is critical to prevent undesired fluorination at the β-position. Yields vary depending on solvent polarity and catalyst choice; aprotic solvents like THF or DCM typically enhance fluorination efficiency . Post-fluorination, acidic hydrolysis (e.g., HCl/EtOH) releases the hydroxy group, with yields reported up to 68% under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer :

- NMR : NMR is essential for confirming fluorination patterns (δ −110 to −120 ppm for CF groups). NMR resolves stereochemistry at the hydroxy and methyl branches (e.g., coupling constants for vicinal protons) .

- LC-MS/MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative ion mode detects the molecular ion [M−H] at m/z 191.06 (CHFO) and fragments related to decarboxylation or fluorine loss .

- IR : Strong absorption bands at 1700–1750 cm (C=O stretch) and 3300–3500 cm (OH stretch) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store under inert gas (Ar/N) at −20°C in amber vials to prevent photodegradation and hydrolysis. The hydroxy group’s acidity (pKa ~3.5) necessitates pH-controlled environments (neutral buffers) during biological assays. Avoid prolonged exposure to moisture; lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?

- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation) can enforce stereocontrol at the 3-hydroxy and 4-methyl positions. For example, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of a racemic ester precursor, achieving >90% enantiomeric excess (ee) .

Q. How does fluorination at the 2,2-position influence the compound’s biological activity compared to non-fluorinated analogs?

- Answer : Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing oxidative degradation. In enzyme inhibition assays, the CF group increases binding affinity to hydrophobic pockets (e.g., in kinases or proteases) via strong dipole interactions. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in IC values for fluorinated derivatives .

Q. What experimental approaches resolve contradictory NMR data for this compound (e.g., unexpected splitting patterns)?

- Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria) or impurities. Use variable-temperature NMR (VT-NMR) to identify temperature-dependent splitting. For impurities, employ preparative HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to isolate the target compound and reanalyze .

Q. How can catalytic efficiency be optimized in large-scale synthesis without compromising stereochemical integrity?

- Answer : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) improve scalability and reduce racemization. Process parameters (residence time, pressure) must be tuned to maintain enantiopurity. For fluorination, microreactors enhance heat dissipation, minimizing side reactions .

Q. What are the environmental persistence and degradation pathways of this compound under simulated natural conditions?

- Answer : Fluorinated compounds resist microbial degradation. Aerobic soil studies show <10% degradation over 60 days. Advanced oxidation processes (AOPs) using UV/HO degrade the compound via hydroxyl radical attack, producing shorter-chain fluorinated acids (detected via LC-MS/MS) .

Q. How does this compound interact with metabolic pathways in model organisms?

- Answer : In vitro assays with liver microsomes reveal slow phase I metabolism (hydroxylation at the 4-methyl group) mediated by CYP3A4. Phase II metabolism involves glucuronidation at the hydroxy group, confirmed by UPLC-QTOF detection of glucuronide conjugates. Metabolites exhibit reduced bioactivity compared to the parent compound .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and chiral catalysts for enantiopure yields.

- Analysis : Combine orthogonal techniques (NMR, LC-MS/MS) to validate structure and purity.

- Handling : Rigorous exclusion of moisture and light prevents decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.